Cas no 2137145-89-0 ((3S)-3-{(benzyloxy)carbonylamino}-3-(5-fluoro-2-nitrophenyl)propanoic acid)

(3S)-3-{(Benzyloxy)carbonylamino}-3-(5-fluoro-2-nitrophenyl)propanoic acid is a chiral synthetic intermediate featuring a fluoro-substituted aromatic nitro group and a protected amino acid moiety. Its key advantages include high stereochemical purity due to the (S)-configuration, making it valuable for asymmetric synthesis. The benzyloxycarbonyl (Cbz) protecting group enhances stability while allowing selective deprotection for further functionalization. The electron-withdrawing fluoro and nitro substituents on the phenyl ring facilitate nucleophilic aromatic substitution reactions, broadening its utility in pharmaceutical and agrochemical research. The carboxylic acid functionality provides a handle for conjugation or derivatization. This compound is particularly useful in the synthesis of complex bioactive molecules requiring precise stereocontrol and tailored reactivity.
(3S)-3-{(benzyloxy)carbonylamino}-3-(5-fluoro-2-nitrophenyl)propanoic acid structure
2137145-89-0 structure
Product Name:(3S)-3-{(benzyloxy)carbonylamino}-3-(5-fluoro-2-nitrophenyl)propanoic acid
CAS No:2137145-89-0
MF:C17H15FN2O6
MW:362.309208154678
CID:6592507
PubChem ID:165501167
Update Time:2025-05-19

(3S)-3-{(benzyloxy)carbonylamino}-3-(5-fluoro-2-nitrophenyl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • (3S)-3-{(benzyloxy)carbonylamino}-3-(5-fluoro-2-nitrophenyl)propanoic acid
    • 2137145-89-0
    • EN300-1163358
    • (3S)-3-{[(benzyloxy)carbonyl]amino}-3-(5-fluoro-2-nitrophenyl)propanoic acid
    • Inchi: 1S/C17H15FN2O6/c18-12-6-7-15(20(24)25)13(8-12)14(9-16(21)22)19-17(23)26-10-11-4-2-1-3-5-11/h1-8,14H,9-10H2,(H,19,23)(H,21,22)/t14-/m0/s1
    • InChI Key: RFUWALAKNJDJGR-AWEZNQCLSA-N
    • SMILES: FC1C=CC(=C(C=1)[C@H](CC(=O)O)NC(=O)OCC1C=CC=CC=1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 362.09141436g/mol
  • Monoisotopic Mass: 362.09141436g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 7
  • Complexity: 506
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 121Ų

(3S)-3-{(benzyloxy)carbonylamino}-3-(5-fluoro-2-nitrophenyl)propanoic acid Pricemore >>

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Additional information on (3S)-3-{(benzyloxy)carbonylamino}-3-(5-fluoro-2-nitrophenyl)propanoic acid

Research Briefing on (3S)-3-{(benzyloxy)carbonylamino}-3-(5-fluoro-2-nitrophenyl)propanoic acid (CAS: 2137145-89-0)

The compound (3S)-3-{(benzyloxy)carbonylamino}-3-(5-fluoro-2-nitrophenyl)propanoic acid (CAS: 2137145-89-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications as a key intermediate in the synthesis of biologically active molecules. This briefing provides an overview of the latest research developments, synthesis methodologies, and potential therapeutic applications associated with this compound.

Recent studies have highlighted the role of (3S)-3-{(benzyloxy)carbonylamino}-3-(5-fluoro-2-nitrophenyl)propanoic acid in the development of novel protease inhibitors and targeted drug delivery systems. The presence of the 5-fluoro-2-nitrophenyl moiety and the benzyloxycarbonyl (Cbz) protecting group makes this compound a versatile building block for the synthesis of peptide-based therapeutics. Researchers have successfully utilized this compound in the synthesis of inhibitors targeting enzymes such as cathepsins and matrix metalloproteinases (MMPs), which are implicated in various pathological conditions, including cancer and inflammatory diseases.

One of the key advancements in the synthesis of (3S)-3-{(benzyloxy)carbonylamino}-3-(5-fluoro-2-nitrophenyl)propanoic acid involves the optimization of chiral resolution techniques to achieve high enantiomeric purity. Recent publications have demonstrated the efficacy of enzymatic resolution and asymmetric hydrogenation methods in producing the (3S)-enantiomer with >99% enantiomeric excess (ee). These improvements are critical for ensuring the compound's suitability in pharmaceutical applications, where stereochemical purity is often a determinant of biological activity.

In addition to its synthetic utility, (3S)-3-{(benzyloxy)carbonylamino}-3-(5-fluoro-2-nitrophenyl)propanoic acid has been investigated for its direct biological effects. Preliminary in vitro studies suggest that the compound exhibits moderate inhibitory activity against certain cancer cell lines, possibly due to its ability to interfere with cellular redox processes. However, further mechanistic studies are required to elucidate its precise mode of action and potential therapeutic benefits.

The compound's stability and solubility profiles have also been a focus of recent research. Studies indicate that (3S)-3-{(benzyloxy)carbonylamino}-3-(5-fluoro-2-nitrophenyl)propanoic acid exhibits good stability under physiological conditions, making it a promising candidate for further drug development. However, challenges remain in optimizing its pharmacokinetic properties, such as bioavailability and metabolic stability, to enhance its therapeutic potential.

In conclusion, (3S)-3-{(benzyloxy)carbonylamino}-3-(5-fluoro-2-nitrophenyl)propanoic acid (CAS: 2137145-89-0) represents a valuable scaffold in medicinal chemistry, with applications ranging from synthetic intermediates to potential therapeutic agents. Ongoing research efforts are expected to further explore its utility in drug discovery and development, particularly in the context of targeted therapies for cancer and inflammatory diseases. Future studies should focus on optimizing its pharmacological properties and expanding its applications in clinical settings.

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